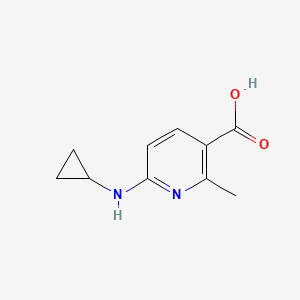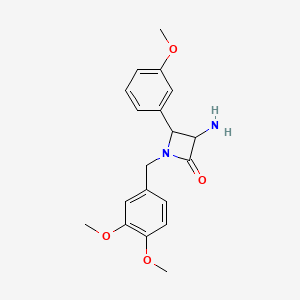
3-(4-(Quinolin-4-yl)-1H-1,2,3-triazol-1-yl)-3-(p-tolyl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(Quinolin-4-yl)-1H-1,2,3-triazol-1-yl)-3-(p-tolyl)propan-1-ol is a complex organic compound that features a quinoline ring, a triazole ring, and a tolyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Quinolin-4-yl)-1H-1,2,3-triazol-1-yl)-3-(p-tolyl)propan-1-ol typically involves a multi-step process:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the Quinoline Ring: The quinoline moiety can be introduced via a nucleophilic substitution reaction.
Incorporation of the Tolyl Group: The tolyl group is often added through a Friedel-Crafts alkylation reaction.
Final Assembly: The final step involves the coupling of the intermediate products to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
Oxidation: Formation of quinoline ketones or aldehydes.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Various substituted triazole and quinoline derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Fluorescent Probes: Due to its aromatic rings, it can be used as a fluorescent probe in biological assays.
Medicine
Drug Development: The compound’s structure suggests potential as a lead compound in the development of new pharmaceuticals.
Antimicrobial Activity: Preliminary studies indicate potential antimicrobial properties.
Industry
Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Polymer Production: The compound may be used in the production of specialized polymers.
作用機序
The mechanism of action of 3-(4-(Quinolin-4-yl)-1H-1,2,3-triazol-1-yl)-3-(p-tolyl)propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The quinoline and triazole rings can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt biological pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
3-(4-(Quinolin-4-yl)-1H-1,2,3-triazol-1-yl)propan-1-ol: Lacks the tolyl group, which may affect its biological activity.
3-(4-(Quinolin-4-yl)-1H-1,2,3-triazol-1-yl)-3-phenylpropan-1-ol: Contains a phenyl group instead of a tolyl group, which may alter its chemical properties.
Uniqueness
The presence of the tolyl group in 3-(4-(Quinolin-4-yl)-1H-1,2,3-triazol-1-yl)-3-(p-tolyl)propan-1-ol distinguishes it from similar compounds, potentially enhancing its biological activity and making it a more versatile compound for various applications.
特性
分子式 |
C21H20N4O |
|---|---|
分子量 |
344.4 g/mol |
IUPAC名 |
3-(4-methylphenyl)-3-(4-quinolin-4-yltriazol-1-yl)propan-1-ol |
InChI |
InChI=1S/C21H20N4O/c1-15-6-8-16(9-7-15)21(11-13-26)25-14-20(23-24-25)18-10-12-22-19-5-3-2-4-17(18)19/h2-10,12,14,21,26H,11,13H2,1H3 |
InChIキー |
XJYWVAXAXKALKJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(CCO)N2C=C(N=N2)C3=CC=NC4=CC=CC=C34 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


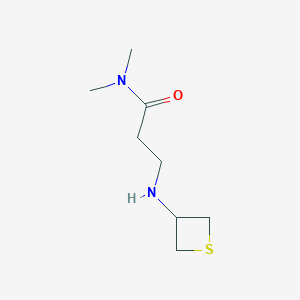
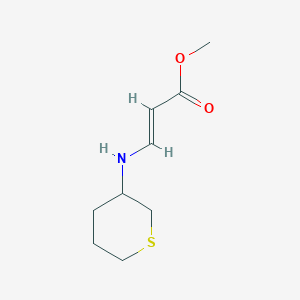
![benzyl N-[(1R,2S,3R,5R)-2-amino-3-bicyclo[3.1.0]hexanyl]carbamate](/img/structure/B15231517.png)

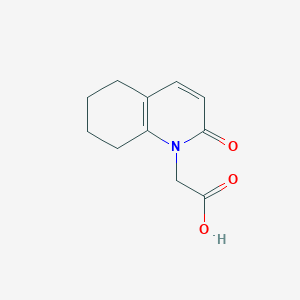
![3-(4-Isopropylphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15231545.png)
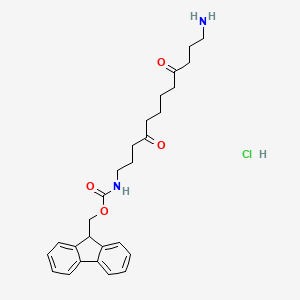
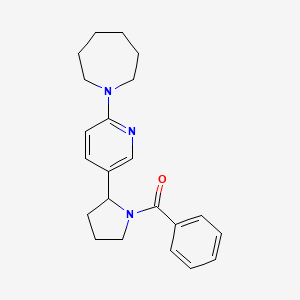
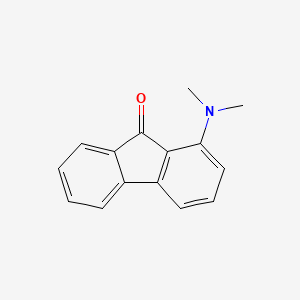
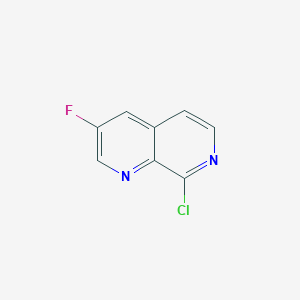
![6-Azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B15231571.png)
